(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c22-16(14-11-15(18-12-17-14)19-7-9-25-10-8-19)20-3-5-21(6-4-20)26(23,24)13-1-2-13/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJOKBJKRUQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with piperazine, the cyclopropylsulfonyl group is introduced via sulfonylation using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
-
Synthesis of the Morpholinopyrimidine Moiety:
- The morpholinopyrimidine core is synthesized separately, often starting from 4-chloropyrimidine and morpholine under reflux conditions.
- Reaction conditions: Elevated temperature, solvent such as ethanol or acetonitrile.
-
Coupling Reaction:
- The final step involves coupling the cyclopropylsulfonyl piperazine intermediate with the morpholinopyrimidine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Room temperature to mild heating, solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines and thiols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory agent, as well as its effects on other disease pathways.
Mechanism of Action
The mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting its role in anti-inflammatory pathways. The compound binds to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound is compared to derivatives from the same pharmacological family, such as 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol analogs (e.g., V4 and V8) . These analogs share the 6-morpholinopyrimidin-4-yl and piperazine backbone but differ in substituents and linker chemistry:
Impact of Structural Variations
Piperazine Substituents :
- The cyclopropylsulfonyl group in the target compound introduces a bulky, electron-withdrawing substituent , which may enhance binding to hydrophobic pockets in target proteins compared to the phenylmethyl groups in V4 and V6. This modification could improve metabolic stability by reducing oxidative metabolism .
- In contrast, the 4-methoxy (V4) and 4-fluoro (V8) groups on the phenyl ring of analogs prioritize electronic modulation, with fluorine enhancing lipophilicity and membrane permeability .
Linker Chemistry: The methanone linker in the target compound replaces the methylene-phenol bridge in V4/V7.
Biological Activity: While V4 and V8 exhibit NO inhibition at low micromolar concentrations, the target compound’s activity remains unquantified in the provided evidence. However, the cyclopropylsulfonyl group’s steric bulk may alter binding kinetics or off-target effects compared to phenylmethyl-substituted analogs.
Research Findings and Mechanistic Insights
Anti-Inflammatory Activity Trends
- V4 and V8 inhibit NO production in LPS-stimulated macrophages at non-cytotoxic concentrations (IC₅₀ values in the 3–6 µM range), suggesting a favorable therapeutic index .
- The absence of phenolic hydroxyl groups in the target compound may reduce antioxidant activity but could mitigate toxicity associated with phenol metabolism.
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups: The sulfonyl group in the target compound may enhance binding to charged residues in inflammatory enzymes (e.g., iNOS), whereas electron-donating groups (e.g., methoxy in V4) might stabilize π-π interactions .
Biological Activity
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the coupling of a piperazine derivative with a morpholinopyrimidine moiety, which is designed to enhance biological activity through structural modifications. The cyclopropylsulfonyl group is introduced to improve solubility and bioavailability. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds structurally related to this compound showed potent cytotoxic effects, leading to apoptosis in cancer cells through mechanisms such as:
- Induction of Caspase Activation : Increased levels of active caspase-3 were observed, indicating the initiation of programmed cell death.
- Inhibition of PARP : A notable inhibition of PARP-1 was reported, which is crucial for DNA repair mechanisms in cancer cells.
The compound's efficacy was further supported by molecular docking studies that suggested favorable binding interactions with key targets involved in cancer proliferation pathways .
Antimicrobial Activity
In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains. Studies employing the tube dilution technique revealed that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
- Cell Line Studies : In vitro studies conducted on different cancer cell lines indicated that the compound significantly reduced cell viability at concentrations higher than 10 µM, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil.
- Mechanistic Insights : Research highlighted the compound's ability to disrupt cellular processes by targeting topoisomerases, which are critical for DNA replication and transcription in rapidly dividing cells. This mechanism underlies its potential as an anticancer agent.
- Molecular Docking Analysis : Using software like Schrodinger Maestro, researchers performed docking simulations that revealed strong binding affinities for the target proteins involved in cell cycle regulation and apoptosis pathways.
Comparative Data Table
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|---|
| This compound | Structure | < 10 µM | Significant against E.coli | Topoisomerase inhibition |
| Related Compound A | Structure | 15 µM | Moderate against S.aureus | Apoptosis induction |
| Related Compound B | Structure | 25 µM | Low against P.aeruginosa | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
